molecular formula C18H26N6O2S B5168389 N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide

N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide

Cat. No. B5168389
M. Wt: 390.5 g/mol
InChI Key: NTTMTVJBGJJGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide, also known as MMB-2201, is a synthetic cannabinoid that is structurally similar to the psychoactive compound found in marijuana. MMB-2201 is a potent agonist of the cannabinoid receptors, which are responsible for mediating the effects of marijuana on the body. This compound has gained significant attention in the scientific community due to its potential applications in research and medicine.

Mechanism of Action

N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide acts as an agonist of the cannabinoid receptors, which are located throughout the body. When N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide binds to these receptors, it can activate a range of signaling pathways that can produce various physiological and biochemical effects. These effects are mediated by the endocannabinoid system, which is responsible for regulating a range of physiological processes.
Biochemical and Physiological Effects
N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide has been shown to produce a range of biochemical and physiological effects. These effects include the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of anxiety and mood. Additionally, N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide in lab experiments is its high affinity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid agonists in a controlled environment. Additionally, N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide is a synthetic compound, which means that its purity and potency can be tightly controlled. However, one limitation of using N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide in lab experiments is that it may not accurately mimic the effects of natural cannabinoids found in marijuana. Additionally, the effects of N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide may vary depending on the dose and route of administration.

Future Directions

There are several potential future directions for research on N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide. One area of interest is the potential therapeutic applications of this compound. N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide may have potential applications in the treatment of pain and inflammation. Another future direction for research is the development of novel cannabinoid agonists that can produce specific effects without the unwanted side effects associated with natural cannabinoids.

Synthesis Methods

The synthesis of N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide involves the reaction of a benzylthio compound with a tetrazole compound in the presence of a base. The resulting product is then reacted with a morpholine compound to form the final product. This synthesis method has been described in detail in several scientific publications.

Scientific Research Applications

N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide has been used extensively in scientific research to study the effects of cannabinoid agonists on the body. This compound has been shown to have a high affinity for the cannabinoid receptors and can produce a range of physiological and biochemical effects. N-[3-(methylthio)benzyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide has been used to study the effects of cannabinoids on pain, inflammation, and anxiety. Additionally, this compound has been used to investigate the role of cannabinoid receptors in the regulation of appetite and metabolism.

properties

IUPAC Name

N-[(3-methylsulfanylphenyl)methyl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2S/c1-27-16-5-2-4-15(12-16)13-19-18(25)6-3-7-24-17(20-21-22-24)14-23-8-10-26-11-9-23/h2,4-5,12H,3,6-11,13-14H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTMTVJBGJJGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CNC(=O)CCCN2C(=NN=N2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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